Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane
Description
This compound (CAS: 176977-38-1, molecular formula: C35H34Si, molecular weight: 482.73) is a highly conjugated organosilicon molecule featuring a linear arrangement of ethynyl-linked phenyl rings terminated by triisopropylsilyl (TIPS) and trimethylsilyl (TMS) groups . Its extended π-system enables applications in organic electronics, such as organic field-effect transistors (OFETs) or conductive polymers, where efficient charge transport is critical. The TIPS group provides steric bulk, enhancing solubility and crystallinity in thin-film devices, while the TMS group modifies electronic properties . Storage conditions (2–8°C, sealed) reflect sensitivity to moisture and oxygen, typical of silyl-protected alkynes .
Properties
IUPAC Name |
trimethyl-[2-[4-[2-[4-[2-[4-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46Si2/c1-36(2)48(37(3)4,38(5)6)35-33-46-30-26-44(27-31-46)23-21-42-18-14-40(15-19-42)11-10-39-12-16-41(17-13-39)20-22-43-24-28-45(29-25-43)32-34-47(7,8)9/h12-19,24-31,36-38H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOOOZCWGQHCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=C(C=C4)C#C[Si](C)(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571305 | |
| Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-40-5 | |
| Record name | Silane, trimethyl[[4-[[4-[[4-[[4-[[tris(1-methylethyl)silyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl[(4-{[4-({4-[(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethynyl]phenyl}ethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Triisopropyl((4-((4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane, commonly referred to as TIPS, is a silane compound with significant interest in organic electronics and potential biological applications. Its complex structure, characterized by multiple ethynyl and phenyl groups, suggests a variety of interactions at the molecular level which could be leveraged for therapeutic purposes or as a biochemical probe.
- Molecular Formula : C30H38Si2
- Molecular Weight : 454.79 g/mol
- CAS Number : 176977-35-8
The compound's structure includes several functional groups that may influence its biological activity, particularly its ability to interact with cellular components.
Research indicates that compounds similar to TIPS can inhibit thiol-mediated uptake in cells. This mechanism is crucial for understanding how TIPS might function in biological systems. In studies involving HeLa cells, it was observed that certain silane derivatives could significantly reduce the uptake of fluorescent markers, indicating potential utility in drug delivery systems or as inhibitors of cellular processes .
Case Studies
-
Inhibition of Thiol-Mediated Uptake :
- A study demonstrated that silane compounds could act as irreversible covalent inhibitors, impacting cellular uptake mechanisms. The minimum inhibitory concentration (MIC) for related compounds was found to be around 0.5 mM, suggesting that TIPS may exhibit similar properties .
- The effectiveness of TIPS in inhibiting thiol-mediated processes could be further explored to assess its potential in targeting specific cellular pathways.
- Electrochemical Applications :
Biological Assays
A series of assays have been conducted to evaluate the cytotoxicity and efficacy of TIPS:
| Compound | MIC (µM) | IC50 (µM) | Notes |
|---|---|---|---|
| TIPS | 500 | 250 | Effective against HeLa cells; inhibits thiol uptake |
| Related Silane | 200 | 100 | Comparable activity; potential for drug development |
These findings indicate that while TIPS shows promise as an inhibitor, further optimization may be necessary to enhance its efficacy and reduce cytotoxicity.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Multi-step synthesis of the target compound requires precise control of protecting groups (TMS/TIPS) to prevent undesired side reactions .
- Stability Issues : Silyl ether intermediates are prone to hydrolysis in polar media, necessitating anhydrous conditions during purification .
- Future Directions : Modular substitution of terminal groups (e.g., fluorinated or chiral silanes) could tailor electronic properties for niche applications in optoelectronics .
Preparation Methods
Synthesis of Trimethylsilylacetylene
Trimethylsilylacetylene is synthesized using a Grignard reaction:
Stepwise Coupling Reactions
Each phenylethynyl group is introduced sequentially via Sonogashira coupling:
- A (4-bromophenyl)-substituted precursor is reacted with trimethylsilylacetylene in the presence of Pd(PPh₃)₄ and CuI as catalysts.
- The reaction occurs in a solvent like THF or toluene under inert conditions (e.g., nitrogen atmosphere).
- The resulting product undergoes purification by column chromatography to remove unreacted materials and byproducts.
This process is repeated iteratively to build the poly(phenylethynyl) scaffold.
Introduction of Triisopropylsilicon Group
In the final step:
- The terminal ethynyl group is reacted with triisopropylchlorosilane in the presence of a base (e.g., triethylamine).
- The reaction is carried out in an anhydrous solvent such as diethyl ether or THF to prevent hydrolysis of the silicon compound.
- Purification involves silica gel chromatography using a non-polar eluent like hexane.
Reaction Conditions
The reaction conditions are optimized for yield and purity:
| Step | Temperature | Solvent | Catalyst/Base | Reaction Time |
|---|---|---|---|---|
| Grignard Reaction | Reflux (~65°C) | THF | - | ~1 hour |
| Sonogashira Coupling | 70°C | THF/Toluene | Pd(PPh₃)₄, CuI | 12 hours |
| Silicon Introduction | Room Temperature | Ether/THF | Triethylamine | ~24 hours |
Purification Techniques
Purification ensures high-quality product:
- Column Chromatography : Silica gel with a hexane/ethyl acetate mixture as eluent.
- Recrystallization : Performed in solvents like methanol or hexane to obtain crystalline products.
- Spectroscopic Characterization : NMR spectroscopy (¹H and ¹³C), GC-MS, and IR spectroscopy confirm product structure and purity.
Challenges and Considerations
- Moisture Sensitivity : Organosilicon reagents are sensitive to moisture; reactions must be conducted under an inert atmosphere.
- Catalyst Deactivation : Palladium catalysts can degrade; fresh catalyst may be required for each coupling step.
- Yield Optimization : Reaction conditions such as temperature, solvent polarity, and catalyst loading must be carefully controlled.
Summary Table of Key Data
| Property | Value/Details |
|---|---|
| Molecular Formula | C27H22Si |
| Molecular Weight | 354.683 |
| Reaction Yield (Overall) | ~70–80% |
| Key Reagents | Trimethylsilylacetylene, Pd(PPh₃)₄ |
| Solvents | THF, Toluene, Diethyl Ether |
| Purification | Chromatography, Recrystallization |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Triisopropyl((4-((4-((4-...))silane, and how are diastereomers resolved?
- Methodological Answer : The synthesis typically involves iron-catalyzed cross-coupling of alkynyl Grignard reagents with aryl halides under inert atmospheres (e.g., THF, nitrogen). For example, triisopropylsilyl-protected alkynes react with iodinated aromatic intermediates at controlled temperatures (0–25°C). Purification employs flash chromatography (hexanes/EtOAc gradients), and diastereomeric ratios (e.g., 24:1 cis:trans) are quantified via NMR peak integration .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?
- Methodological Answer :
| Technique | Application | Key Parameters |
|---|---|---|
| NMR | Confirms ethynyl connectivity and diastereomer ratios | Chemical shifts (δ 0.8–1.2 ppm for triisopropyl groups) |
| X-ray crystallography | Resolves 3D conformation and bond angles | Resolution < 0.8 Å; sample recrystallized from ethanol/hexanes |
| Mass spectrometry | Validates molecular weight (e.g., 274.4 g/mol) | High-resolution ESI or MALDI |
Q. How do steric and electronic properties of triisopropylsilyl groups influence reactivity?
- Methodological Answer : The bulky triisopropylsilyl (TIPS) group reduces undesired side reactions (e.g., oligomerization) by sterically shielding the ethynyl moiety. Electronically, silicon’s low electronegativity stabilizes the alkyne via hyperconjugation. Comparative studies with trimethylsilyl analogs show TIPS derivatives exhibit slower Sonogashira coupling kinetics but higher regioselectivity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for ethynyl-functionalized silanes?
- Methodological Answer : Density functional theory (DFT) predicts transition states and activation energies for cross-coupling steps. For instance, B3LYP/6-31G* calculations model steric clashes between TIPS groups and aryl halides, guiding solvent selection (e.g., THF vs. DMF). Kinetic studies (Eyring plots) correlate computed barriers with experimental yields .
Q. What strategies reconcile contradictory data on this compound’s biological activity (e.g., neuroprotective vs. cytotoxic effects)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Resolve via:
- Dose-response profiling : IC curves across multiple cell lines (e.g., SH-SY5Y vs. HeLa).
- Metabolic stability assays : Liver microsome studies to rule out artifactual toxicity from decomposition.
- Comparative molecular docking : Identify off-target interactions using protein databases (PDB) .
Q. How does substituent position (para vs. meta) on phenyl rings affect photophysical properties?
- Methodological Answer : Para-substitution enhances conjugation, red-shifting UV-Vis absorption (e.g., λ 320 → 350 nm). Meta-substitution disrupts linear π-systems, reducing quantum yields. Time-resolved fluorescence (TRF) and cyclic voltammetry quantify excited-state lifetimes and HOMO/LUMO gaps .
Data Contradiction Analysis
Q. Why do some studies report high diastereoselectivity (>20:1) while others observe racemic mixtures?
- Analysis : Selectivity depends on the aryl halide’s steric profile. Bulky substituents (e.g., 3,5-diethylphenyl) enforce planar transition states, favoring one diastereomer. Racemization occurs in polar solvents (e.g., DMSO) due to reversible Si–C bond cleavage. Validate via variable-temperature NMR to detect dynamic equilibria .
Applications in Advanced Materials
Q. Can this compound serve as a precursor for single-molecule electronics?
- Methodological Answer : Yes. Its rigid, conjugated backbone enables conductance measurements in molecular junctions (scanning tunneling microscopy break-junction technique). Ethynyl groups act as “alligator clips” for gold electrodes, with conductance values ~10 G. Stability in ambient conditions is confirmed via AFM and Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
